molecular formula C11H16N2O B082491 2-amino-N-butylbenzamide CAS No. 10494-82-3

2-amino-N-butylbenzamide

Cat. No. B082491
CAS RN: 10494-82-3
M. Wt: 192.26 g/mol
InChI Key: MXZDMUOYQBHOCH-UHFFFAOYSA-N
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Description

2-Amino-N-butylbenzamide (2-AB) is an organic compound that has a wide range of applications in scientific research. It is a derivative of benzoic acid and has a molecular weight of 183.24 g/mol. 2-AB is a white crystalline solid that is soluble in water and other polar solvents. It is commonly used as a reagent in organic synthesis and has potential applications in the development of drug delivery systems.

Scientific Research Applications

  • Antidiabetic Potential : SN158, a derivative of 2-amino-N-butylbenzamide, shows promise as a therapeutic agent against type 2 diabetes and related metabolic disorders by alleviating glucose and lipid abnormalities. It activates PPARα/γ and increases adipogenic differentiation, fatty acid oxidation, and glucose uptake (Jung et al., 2017).

  • Mass Spectrometry of Carbohydrates : Derivatives of this compound are used in electrospray mass spectrometry and collision-induced dissociation fragmentation of N-linked carbohydrates, providing insights into carbohydrate structure and function (Harvey, 2000).

  • Adenosine Phosphate Detection : A triamide ligand derived from this compound has been investigated for its ability to detect adenosine-containing nucleotides like ATP, ADP, and AMP, contributing to the development of anion sensors (Qian et al., 2004).

  • Chemical Modification of Proteins : A study describes the use of p-azidosulphonyl-N-butylbenzamide (ASBB) in the chemical modification of proteins like trypsin, affecting their stability and functionality (Gray & Jonas, 1986).

  • Carbohydrate Labeling : 2-Aminobenzamide, a related compound, is commonly used in fluorescence labeling of reducing oligosaccharides, providing a method for analyzing carbohydrate structure and interactions (Cumpstey et al., 2000).

  • Synthesis of Imides : Research on the conversion of N-acyl amino acids into imides via oxidative decarboxylation, involving compounds like N-benzoylvaline and N-benzoylleucine, demonstrates the utility of this compound derivatives in synthetic chemistry (Huang et al., 2008).

  • Radiation Response Enhancement in Cells : Studies indicate that 3-Aminobenzamide, a specific inhibitor of poly(adenosine diphosphoribose) synthesis, enhances the response of mammalian cells to ionizing radiation and alkylating agents (Ben-hur et al., 1985).

  • Infrared Study of Amide Systems : N-butylbenzamide and its derivatives have been studied for their behavior in solutions using infrared spectroscopy, contributing to the understanding of hydrogen bonding and molecular interactions (Nikolić et al., 1984).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Future Directions

While specific future directions for 2-amino-N-butylbenzamide are not available, benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

2-amino-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZDMUOYQBHOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293251
Record name 2-amino-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10494-82-3
Record name 2-Amino-N-butylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10494-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 88051
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10494-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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